Methyl 2-cyano-5-hydroxybenzoate
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Overview
Description
Methyl 2-cyano-5-hydroxybenzoate: is an organic compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 g/mol . It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) on the benzene ring, along with a methyl ester group (-COOCH3). This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-cyano-5-hydroxybenzoate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines, where methyl cyanoacetate reacts with substituted aryl or heteryl amines under different conditions . The reaction can be carried out without solvents at room temperature or with heating in a steam bath. Another method involves the fusion of aryl amines with ethyl cyanoacetate under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyano-5-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of amides and esters.
Scientific Research Applications
Methyl 2-cyano-5-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-cyano-5-hydroxybenzoate involves its interaction with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can lead to various biological effects, such as enzyme inhibition or activation .
Comparison with Similar Compounds
Methyl 5-cyano-2-hydroxybenzoate: Similar structure but with different substitution patterns on the benzene ring.
Ethyl 2-cyano-5-hydroxybenzoate: Similar compound with an ethyl ester group instead of a methyl ester group.
2-Cyano-5-hydroxybenzoic acid: Similar compound without the ester group.
Uniqueness: Methyl 2-cyano-5-hydroxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl 2-cyano-5-hydroxybenzoate |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4,11H,1H3 |
InChI Key |
NCSJAORZDUCSIM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)C#N |
Origin of Product |
United States |
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